1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 66158-41-6
VCID: VC2458918
InChI: InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
SMILES: C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

CAS No.: 66158-41-6

Cat. No.: VC2458918

Molecular Formula: C13H10FNO3

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid - 66158-41-6

Specification

CAS No. 66158-41-6
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18)
Standard InChI Key KFUPGHOUJJNVJQ-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F
Canonical SMILES C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F

Introduction

Basic Identification and Structural Properties

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is characterized by a pyridine ring structure with specific functional group modifications. The compound is defined by the following key identifiers and structural properties:

Chemical Identifiers

ParameterValue
CAS Number66158-41-6
Molecular FormulaC₁₃H₁₀FNO₃
Molecular Weight247.22 g/mol
VCIDVC2458918

The compound features a dihydropyridine core structure with a fluorobenzyl substituent attached to the nitrogen atom, a ketone group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring . The presence of these functional groups creates a unique chemical entity with specific reactivity patterns and potential biological interactions.

Structural Features

The distinctive structural elements of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid include:

  • A pyridine ring with a 2-oxo (ketone) modification

  • A 4-fluorobenzyl substituent attached to the nitrogen atom

  • A carboxylic acid group at the 3-position of the pyridine ring

  • The dihydropyridine structure indicating partial reduction of the pyridine system

These structural features contribute significantly to the compound's chemical behavior, solubility profile, and potential biological activity, particularly through the electron-withdrawing effects of the fluorine atom and the hydrogen-bonding capabilities of the carboxylic acid group.

Physicochemical Properties

Understanding the physicochemical properties of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is essential for predicting its behavior in various chemical environments and biological systems. While specific data for this exact compound is limited, we can infer properties based on structural analysis and related compounds.

Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be estimated:

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
ColorLight yellow to whiteBased on similar compounds
SolubilityPoorly soluble in water, soluble in organic solventsDue to hydrophobic fluorobenzyl group
Storage ConditionsCool, dry placeFor long-term stability
Purity (Commercial)≥95%As supplied for research use

The compound's limited water solubility is primarily due to the presence of the hydrophobic fluorobenzyl group, while the carboxylic acid moiety contributes to its solubility in polar organic solvents.

Chemical Properties

The chemical properties of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid are largely influenced by its functional groups:

  • The carboxylic acid group exhibits typical acidic properties and can participate in salt formation, esterification, and amidation reactions

  • The fluorine atom in the para position of the benzyl group imparts an electron-withdrawing effect, influencing the reactivity of the entire molecule

  • The 2-oxo group (ketone) can participate in nucleophilic addition reactions

  • The dihydropyridine system may exhibit specific reactivity patterns compared to fully aromatic pyridine systems

The compound's chemical reactivity is significantly influenced by the electron-withdrawing properties of the fluorine atom and the acidity of the carboxylic acid group, which can facilitate various chemical transformations.

Synthesis Methods

The synthesis of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves specific chemical transformations to construct the dihydropyridine framework followed by functionalization with the fluorobenzyl group.

General Synthetic Approaches

Based on the available literature and synthesis patterns for similar compounds, the following approaches are typically employed:

  • Construction of the dihydropyridine core structure

  • Functionalization with the 4-fluorobenzyl group through N-alkylation

  • Introduction or modification of the carboxylic acid functionality at the 3-position

Chemical Reactivity and Stability

Reactivity Patterns

The compound exhibits several key reactivity patterns:

  • Carboxylic acid chemistry: The 3-carboxylic acid group can participate in typical carboxylic acid reactions, including:

    • Esterification to form corresponding esters

    • Amidation to form amides

    • Salt formation with bases

    • Decarboxylation under specific conditions

  • N-substituent modifications: The 4-fluorobenzyl group attached to the nitrogen can potentially undergo:

    • Substitution reactions on the aromatic ring

    • Modifications at the benzylic position

    • Removal under specific catalytic conditions

  • Pyridone ring chemistry: The 2-oxo-1,2-dihydropyridine core can participate in:

    • Electrophilic substitution reactions

    • Addition reactions at the C=C double bonds

    • Ring-opening reactions under harsh conditions

Analytical Methods and Characterization

The analytical characterization of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically employs various spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Analysis

The following spectroscopic methods are commonly used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to identify proton environments

    • ¹³C NMR to confirm carbon framework

    • ¹⁹F NMR to specifically analyze the fluorine environment

  • Infrared (IR) Spectroscopy:

    • Identification of characteristic functional groups

    • Particularly useful for confirming the carboxylic acid (C=O stretch ~1700 cm⁻¹) and 2-oxo (C=O stretch ~1650 cm⁻¹) functionalities

  • Mass Spectrometry:

    • Determination of molecular weight

    • Fragmentation pattern analysis for structural confirmation

Chromatographic Methods

For purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase conditions typically employed

    • UV detection at wavelengths corresponding to the chromophores present

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and purity assessment

    • Visualization typically with UV light or appropriate staining reagents

These analytical methods collectively enable comprehensive characterization of the compound for research purposes.

Comparison with Structurally Related Compounds

Understanding the relationship between 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid and structurally related compounds provides valuable context for its properties and potential applications.

Structural Analogs

Several related compounds differ in the substitution pattern or core structure:

CompoundKey Structural DifferenceCAS Number
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acidLacks fluorine on benzyl group89960-36-1
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidContains two fluorine atoms (3,4-positions)1001413-01-9
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acidHas bromo at 5-position and fluorine at 3-position of benzyl886360-92-5

These structural variations can significantly impact physicochemical properties, biological activities, and potential applications .

Structure-Activity Relationships

Based on studies of related compounds, several structure-activity relationships can be proposed:

  • N-1 substitution pattern:

    • Benzyl substituents at the N-1 position typically enhance biological activity compared to unsubstituted analogs

    • Fluorination of the benzyl group often improves metabolic stability and membrane permeability

  • Carboxylic acid modifications:

    • Esterification may reduce activity in some biological systems

    • Amidation can either preserve or enhance activity depending on the specific biological target

These structure-activity relationships provide valuable guidance for the potential development and optimization of this compound class for specific applications.

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